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molecular formula C17H24N2O2 B8374906 Cyclopropylmethyl (1-phenylmethyl-4-piperidyl)carbamate

Cyclopropylmethyl (1-phenylmethyl-4-piperidyl)carbamate

Cat. No. B8374906
M. Wt: 288.4 g/mol
InChI Key: WPTVWHRMVCQYIZ-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

A solution of 4-imidazolylcarbonylamino-1-phenylmethylpiperidine (10 g, 0.035 mol), from Preparation 2, in dioxane (100 mL) was added to cyclopropanemethanol (2.42 g, 0.035 mol), then heated overnight at 80°-100° C. with stirring. The reaction mixture was allowed to return to room temperature and the dioxane evaporated under reduced pressure, and the residue was flash-chromatographed using ethyl acetate/heptane (50:50) as eluent. 9.5 g of cyclopropylmethyl (1-phenylmethyl-4-piperidyl)carbamate, m.p. 70°-72° C., was recovered and used in the next step without further purification.
Name
4-imidazolylcarbonylamino-1-phenylmethylpiperidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1[C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)=[O:7].[CH:22]1([CH2:25][OH:26])[CH2:24][CH2:23]1>O1CCOCC1>[C:16]1([CH2:15][N:12]2[CH2:11][CH2:10][CH:9]([NH:8][C:6](=[O:7])[O:26][CH2:25][CH:22]3[CH2:24][CH2:23]3)[CH2:14][CH2:13]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
4-imidazolylcarbonylamino-1-phenylmethylpiperidine
Quantity
10 g
Type
reactant
Smiles
N1C(=NC=C1)C(=O)NC1CCN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 80°-100° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
the dioxane evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was flash-chromatographed
CUSTOM
Type
CUSTOM
Details
9.5 g of cyclopropylmethyl (1-phenylmethyl-4-piperidyl)carbamate, m.p. 70°-72° C., was recovered
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)NC(OCC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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